molecular formula C6H13Cl2N B12359286 2-Chloro-cyclohexylammonium chloride

2-Chloro-cyclohexylammonium chloride

Cat. No.: B12359286
M. Wt: 170.08 g/mol
InChI Key: FTFJHAZPJYUWPR-UHFFFAOYSA-N
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Description

2-Chloro-cyclohexylammonium chloride (CAS: 98280-67-2; synonyms: 2-chlorocyclohexan-1-amine hydrochloride) is a cyclohexane-based ammonium salt with a chlorine substituent at the 2-position of the cyclohexane ring and a protonated amine group bonded to the 1-position . Its molecular formula is C₆H₁₁ClN·HCl, corresponding to a molecular weight of 168.9 g/mol. The compound is characterized by a six-membered cyclohexane ring, which introduces steric and electronic effects due to the chlorine substituent. This structural configuration distinguishes it from simpler aliphatic ammonium chlorides and influences its reactivity, solubility, and applications in organic synthesis and pharmaceutical intermediates .

Properties

Molecular Formula

C6H13Cl2N

Molecular Weight

170.08 g/mol

IUPAC Name

(2-chlorocyclohexyl)azanium;chloride

InChI

InChI=1S/C6H12ClN.ClH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,8H2;1H

InChI Key

FTFJHAZPJYUWPR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)[NH3+])Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-cyclohexylammonium chloride can be synthesized through the chlorination of cyclohexylamine. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out under controlled conditions to ensure the selective chlorination at the second position of the cyclohexane ring.

Industrial Production Methods

In industrial settings, the production of 2-Chloro-cyclohexylammonium chloride involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction is monitored to control the temperature, pressure, and concentration of reactants to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-cyclohexylammonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Reduction Reactions: The compound can be reduced to cyclohexylamine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of 2-Chloro-cyclohexylammonium chloride can lead to the formation of cyclohexanone derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

    Substitution: Formation of cyclohexanol or other substituted cyclohexane derivatives.

    Reduction: Formation of cyclohexylamine.

    Oxidation: Formation of cyclohexanone or other oxidized products.

Scientific Research Applications

2-Chloro-cyclohexylammonium chloride has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-cyclohexylammonium chloride involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of different products. The compound’s effects are mediated through its ability to interact with various enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-Chloro-cyclohexylammonium Chloride and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-Chloro-cyclohexylammonium chloride C₆H₁₂Cl₂N 168.9 Cyclohexane ring with Cl at C2; secondary ammonium chloride
Cyclohexylamine hydrochloride C₆H₁₁NH₃⁺·Cl⁻ 124.5 Cyclohexane ring with NH₃⁺ at C1; no substituents
2-Chloroethylammonium chloride C₂H₆ClN·HCl 115.99 Linear C2 chain with Cl at C2; primary ammonium chloride
Choline chloride C₅H₁₄ClNO 139.63 Quaternary ammonium; hydroxyethyl group at C2
2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride C₁₀H₁₈ClNO 217.7 Cyclohexanone ring with dimethylaminomethyl group

Key Observations :

  • Ionic Character : Unlike choline chloride (a quaternary ammonium salt), 2-chloro-cyclohexylammonium chloride is a secondary amine salt, which may influence its solubility and stability in aqueous solutions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property 2-Chloro-cyclohexylammonium Chloride Cyclohexylamine Hydrochloride 2-Chloroethylammonium Chloride
Solubility in Water Moderate (predicted) High High
Melting Point Not reported ~200°C (estimated) Decomposes at ~150°C
Chloride Content (Titration) ~41.9% (theoretical) ~28.5% (theoretical) ~61.7% (theoretical)
Elemental Analysis C: 42.6%, H: 6.0%, N: 8.3%, Cl: 41.9% C: 57.4%, H: 9.6%, N: 11.2% C: 20.7%, H: 5.2%, N: 12.1%

Notes:

  • Chloride content quantification via titration is critical for confirming the degree of protonation and purity .
  • The cyclohexane ring in 2-chloro-cyclohexylammonium chloride likely reduces water solubility compared to linear analogs like 2-chloroethylammonium chloride .

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